molecular formula C12H14O5 B8816740 3-(4-Methoxyphenyl)pentanedioic acid CAS No. 33868-91-6

3-(4-Methoxyphenyl)pentanedioic acid

Cat. No.: B8816740
CAS No.: 33868-91-6
M. Wt: 238.24 g/mol
InChI Key: LJLKATTUJLTMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)pentanedioic acid is a dicarboxylic acid derivative featuring a pentanedioic acid backbone substituted with a 4-methoxyphenyl group at the third carbon. This compound is structurally related to urea-based inhibitors targeting prostate-specific membrane antigen (PSMA), a glycoprotein overexpressed in prostate cancer and tumor-associated neovasculature .

Properties

CAS No.

33868-91-6

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)pentanedioic acid

InChI

InChI=1S/C12H14O5/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

LJLKATTUJLTMDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of Substituents :

  • Methoxy vs. Hydroxy Groups : Methoxy groups enhance lipophilicity and membrane permeability, while hydroxy groups may participate in hydrogen bonding (e.g., 3-(4-hydroxy-3,5-dimethoxyphenyl)pentanedioic acid in traditional medicine) .
  • Halogenation : Iodine or fluorine in PSMA-targeting analogs (e.g., DCIBzL, DCFBC) improves radiolabeling efficiency and tumor specificity .

Urea Linkage Importance :

  • Critical for mimicking the glutamate-urea-glutamate motif in NAAG, enabling high-affinity PSMA binding .

Backbone Flexibility :

  • The pentanedioic acid moiety provides a rigid scaffold for chelating metals (e.g., in ⁶⁸Ga-CC34) or interacting with enzyme active sites .

Preparation Methods

Reaction Mechanism

  • Condensation : 4-Methoxybenzaldehyde reacts with ethyl acetoacetate in ethanol using piperidine as a catalyst to form ethyl 2,2'-(4-methoxybenzal)bis-acetoacetate.

  • Hydrolysis : The bis-acetoacetate intermediate undergoes alkaline hydrolysis (50% NaOH) under reflux to yield 3-(4-methoxyphenyl)glutaric acid.

Key Parameters

ParameterDetails
CatalystPiperidine (5–10 mol%)
SolventEthanol
TemperatureReflux (78–80°C)
Hydrolysis Conditions50% NaOH, 1–2 hours at 100°C
Yield70–85%

Advantages : High reproducibility; Scalable for industrial production.
Limitations : Requires toxic piperidine; Multi-step purification needed.

Cyanoacetic Acid Route

This method employs cyanoacetic acid as a nucleophile for alkylation.

Reaction Steps

  • Alkylation : 4-Methoxybenzaldehyde reacts with two equivalents of cyanoacetic acid in a glyme/water mixture using NaOH, forming 2,4-dicyano-3-(4-methoxyphenyl)pentanedioic acid.

  • Acid Hydrolysis : The dicyano intermediate is treated with HCl (10–20%) under reflux to yield the final product.

Optimization Insights

  • Solvent System : Glyme/water (3:1 ratio) improves solubility.

  • Base Selection : NaOH outperforms KOH in minimizing side reactions.

  • Yield : 80–92% after crystallization.

Industrial Relevance : Adopted in pregabalin synthesis due to cost-effectiveness.

Citric Acid-Anisole Condensation

A less common but efficient method utilizing citric acid derivatives.

Procedure

  • Condensation : Citric acid reacts with concentrated H₂SO₄ and anisole at 20°C to form 3-(4-methoxyphenyl)-2,3-diene-pentanedioic acid.

  • Regeneration : The product is dissolved in sodium bicarbonate and precipitated with HCl.

Performance Metrics

MetricValue
Reaction Time3 hours
Purity (HPLC)99.9% after crystallization
Yield50–60%

Applications : Preferred for small-scale synthesis of bioactive pyridinone derivatives.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ethyl Acetoacetate Route70–8598–99HighModerate
Cyanoacetic Acid Route80–9299+HighHigh
Citric Acid-Anisole50–6099.9LowLow

Key Findings :

  • The cyanoacetic acid route offers the best balance of yield and scalability.

  • The citric acid method achieves exceptional purity but is limited by low yields.

  • Industrial processes favor the ethyl acetoacetate route for its reliability.

Purification and Characterization

  • Crystallization : Methyl isobutyl ketone (MIBK) is optimal, achieving 99.9% purity.

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 1.25 (s, OCH₃), 6.68–8.1 (m, Ar-H).

    • MS (ESI) : m/z 241.1 [M-H]⁻ .

Q & A

Q. Q1. What are the validated synthetic routes for 3-(4-Methoxyphenyl)pentanedioic acid, and how can reaction yields be optimized?

A1. A common synthesis involves coupling a 4-methoxyphenyl precursor with a glutaric acid backbone. For example, 3-[2-(4-Methoxyphenyl)phenyl]pentanedioic acid (Compound 11) was synthesized via a multi-step reaction using n-hexane/EtOAc (1:1, v/v) as the eluent, achieving an 80% yield after purification by column chromatography . To optimize yields:

  • Use controlled stoichiometry of aryl halides and dicarboxylic acid precursors.
  • Employ palladium-based catalysts for cross-coupling reactions.
  • Monitor reaction progress via TLC or HPLC to minimize side-product formation.

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

A2. Key techniques include:

  • ¹H NMR : Resolves aromatic proton environments (e.g., δ 3.92–7.28 ppm for methoxy and phenyl groups) .
  • GC/MS : Identifies molecular ions (e.g., m/z 276 for the parent compound) and fragmentation patterns .
  • IR Spectroscopy : Confirms carboxylic acid (1700–1750 cm⁻¹) and methoxy (1250 cm⁻¹) functional groups .

Q. Q3. What biological activities have been reported for pentanedioic acid derivatives, and how are these assays designed?

A3. Derivatives show potential in:

  • Cancer Targeting : Structural analogs like 2-[3-(1-Carboxy-2-mercapto-ethyl)-ureido]-pentanedioic acid are used in prostate-specific membrane antigen (PSMA) inhibitors. Assays involve radiolabeling (e.g., ¹⁸F-DCFBC) and biodistribution studies in xenograft models .
  • Enzyme Inhibition : Derivatives with alkyl/aryl substitutions are tested for CYP450 modulation using fluorometric substrates like 7-ethoxy-4-trifluoromethylcoumarin .

Advanced Research Questions

Q. Q4. How can structural modifications of this compound enhance its pharmacokinetic properties?

A4. Strategies include:

  • Esterification : Masking carboxylic acids as bis-(4-methoxy-benzyl) esters improves cell permeability (e.g., Compound 4 in PSMA-targeting agents) .
  • Heteroatom Substitution : Replacing the methoxy group with halogens (e.g., 4-chloro derivatives) increases metabolic stability .
  • Conjugation : Attaching urea or thiourea moieties enhances target binding affinity, as seen in PSMA inhibitors .

Q. Q5. What analytical challenges arise in quantifying 3-alkyl-substituted pentanedioic acid metabolites, and how are they resolved?

A5. Challenges include:

  • Low Quantitation Limits : Metabolites like dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate require GC/FPD detection to achieve a 0.05 ppm LOQ .
  • Matrix Interference : Plant/livestock samples are pre-treated with alkaline precipitation and silica gel chromatography to isolate target analytes .
  • Derivatization : Methylation of carboxylic acids improves volatility for GC analysis .

Q. Q6. How do contradictory data in biological assays (e.g., CYP450 inhibition) arise, and what validation steps are critical?

A6. Discrepancies may stem from:

  • Batch Variability : Recombinant CYP450 isoforms (e.g., CYP2B6) show inter-batch differences in O-deethylase activity. Validate using internal standards like 7-ethoxyresorufin .
  • Substrate Specificity : Use orthogonal assays (fluorometric vs. LC-MS) to confirm inhibition profiles .
  • Cofactor Dependence : Ensure NADPH regeneration systems are consistent across experiments .

Methodological Considerations

Q. Q7. What purification methods are recommended for this compound derivatives with polar functional groups?

A7.

  • Silica Gel Chromatography : Effective for separating esters (e.g., bis-(4-methoxy-benzyl) esters) using gradients of n-hexane/EtOAc .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve acidic derivatives (e.g., Compound 6, 79% purity) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystalline products .

Q. Q8. How can computational modeling guide the design of this compound-based therapeutics?

A8.

  • Docking Studies : Predict binding modes to targets like PSMA or LXRα/β using AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro) with logP and IC₅₀ values .
  • MD Simulations : Assess stability of urea-linked derivatives in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.